molecular formula C14H14N2O2 B2665928 N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide CAS No. 2411252-17-8

N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide

Cat. No. B2665928
CAS RN: 2411252-17-8
M. Wt: 242.278
InChI Key: SSIIRQSQMSSBNE-UHFFFAOYSA-N
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Description

“N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and its derivatives are used in many applications including dyes, paints, insecticides, and pharmaceuticals .


Molecular Structure Analysis

The compound contains an isoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of nitrogen in the ring system can have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, isoquinoline derivatives exhibit aromaticity, basicity (due to the nitrogen atom), and good solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some isoquinoline derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound .

Future Directions

Isoquinoline and its derivatives are a rich field of study in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research may focus on exploring the biological activity of this compound and its potential uses .

properties

IUPAC Name

N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-3-13(17)16-9-10-4-5-11-6-7-15-14(18)12(11)8-10/h4-5,8H,6-7,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIIRQSQMSSBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC2=C(CCNC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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